molecular formula C12H10FNO2S B8433927 3-Fluoro-4-(phenyl sulfonyl)benzeneamine

3-Fluoro-4-(phenyl sulfonyl)benzeneamine

Cat. No. B8433927
M. Wt: 251.28 g/mol
InChI Key: RRPOXOJXECFGDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-4-(phenyl sulfonyl)benzeneamine is a useful research compound. Its molecular formula is C12H10FNO2S and its molecular weight is 251.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Fluoro-4-(phenyl sulfonyl)benzeneamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-4-(phenyl sulfonyl)benzeneamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Fluoro-4-(phenyl sulfonyl)benzeneamine

Molecular Formula

C12H10FNO2S

Molecular Weight

251.28 g/mol

IUPAC Name

4-(benzenesulfonyl)-3-fluoroaniline

InChI

InChI=1S/C12H10FNO2S/c13-11-8-9(14)6-7-12(11)17(15,16)10-4-2-1-3-5-10/h1-8H,14H2

InChI Key

RRPOXOJXECFGDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)N)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 3-fluoro-4-(phenylthio)nitrobenzene (5.65 g, 22.7 mmol) in glacial acetic acid (200 mL) was added potassium permanganate (4.30 g, 27.2 mmol) in distilled water (75 mL). The dark brown mixture was stirred at room temperature for 1 hour, then treated with solid sodium sulfite until the solution clarified. The mixture was diluted with water and filtered to yield an off-white solid. Recrystallization from absolute ethanol yielded the title sulfone (4.80 g, 75%) as an off-white solid; mp 124°-125° C. 1H-NMR (300 MHz, DMSO-d6): 7.68-7.73 (m, 2H, aromatic) 7.79-7.84 (m, 1H, aromatic) 8.00 (d, 2H, J=8.2 Hz, aromatic) 8.28-8.38 (m, 3H, aromatic). MS (CI, CH4): 282 (M+1).
Quantity
5.65 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
75%

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